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Compound of Interest

Compound Name:
(R)-N-(1-Hydroxypropan-2-

yl)palmitamide

Cat. No.: B129837 Get Quote

APN-001

Introduction
N-palmitoyl-R-alaninol is a lipoamino acid, a class of molecules with diverse biological activities

and applications in cosmetics and drug delivery. Structurally, it consists of a palmitic acid

molecule linked to an R-alaninol moiety via an amide bond. Nuclear Magnetic Resonance

(NMR) spectroscopy is a powerful analytical technique for the unambiguous structural

elucidation of such molecules. This application note details the use of one-dimensional (¹H and

¹³C) and two-dimensional (COSY and HSQC) NMR spectroscopy for the complete structural

characterization of N-palmitoyl-R-alaninol.

Key Applications
Structural Verification: Confirmation of the synthesis of N-palmitoyl-R-alaninol.

Purity Assessment: Detection of impurities or starting materials.

Conformational Analysis: Investigation of the three-dimensional structure in solution.

Drug Development: Characterization of novel lipoamino acid-based drug candidates.

Predicted NMR Spectral Data
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Due to the absence of publicly available experimental spectra for N-palmitoyl-R-alaninol, the

following data is predicted based on established chemical shift ranges for analogous functional

groups. These predictions provide a reliable basis for the interpretation of experimental data.

¹H NMR (500 MHz, CDCl₃)
The proton NMR spectrum of N-palmitoyl-R-alaninol is expected to show distinct signals

corresponding to the palmitoyl chain, the alaninol backbone, and the amide proton.

Chemical Shift (δ,

ppm)
Multiplicity Integration Assignment

~6.2 - 6.5 Broad Singlet 1H NH

~4.1 - 4.3 Multiplet 1H CH(NH)

~3.5 - 3.7 Multiplet 2H CH₂OH

~2.2 - 2.4 Triplet 2H CH₂C=O

~1.5 - 1.7 Multiplet 2H CH₂CH₂C=O

~1.2 - 1.4 Broad Singlet 24H (CH₂)₁₂

~1.1 - 1.3 Doublet 3H CH₃ (Alaninol)

~0.8 - 0.9 Triplet 3H CH₃ (Palmitoyl)

¹³C NMR (125 MHz, CDCl₃)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
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Chemical Shift (δ, ppm) Assignment

~173 - 175 C=O (Amide)

~65 - 67 CH₂OH

~48 - 50 CH(NH)

~36 - 38 CH₂C=O

~29 - 30 (CH₂)₁₂

~32 CH₂CH₃

~25 - 26 CH₂CH₂C=O

~22 - 23 CH₂CH₃

~17 - 19 CH₃ (Alaninol)

~14 CH₃ (Palmitoyl)

Experimental Protocols
Sample Preparation

Weigh approximately 5-10 mg of N-palmitoyl-R-alaninol.

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy
Instrument: 500 MHz NMR Spectrometer.

Solvent: CDCl₃.

Temperature: 298 K.

Pulse Sequence: Standard single-pulse experiment (zg30).
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Number of Scans: 16-64 (depending on sample concentration).

Spectral Width: 0-12 ppm.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction.

Calibrate the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy
Instrument: 125 MHz NMR Spectrometer (corresponding to a 500 MHz ¹H frequency).

Solvent: CDCl₃.

Temperature: 298 K.

Pulse Sequence: Proton-decoupled pulse sequence (zgpg30).

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Spectral Width: 0-200 ppm.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction.

Calibrate the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

2D COSY (Correlation Spectroscopy)
Instrument: 500 MHz NMR Spectrometer.

Solvent: CDCl₃.

Temperature: 298 K.

Pulse Sequence: Standard COSY pulse sequence (cosygpqf).

Number of Increments: 256 in the F1 dimension.

Number of Scans: 4-8 per increment.
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Data Processing: Apply 2D Fourier transformation and symmetrization. The resulting

spectrum will show correlations between J-coupled protons.

2D HSQC (Heteronuclear Single Quantum Coherence)
Instrument: 500 MHz NMR Spectrometer.

Solvent: CDCl₃.

Temperature: 298 K.

Pulse Sequence: Standard HSQC pulse sequence with gradient selection

(hsqcedetgpsisp2.3).

Number of Increments: 128-256 in the F1 dimension.

Number of Scans: 8-16 per increment.

Data Processing: Apply 2D Fourier transformation. The resulting spectrum will show

correlations between directly bonded protons and carbons.

Data Interpretation and Structural Elucidation
Workflow
The following diagram illustrates the logical workflow for elucidating the structure of N-

palmitoyl-R-alaninol from the acquired NMR data.
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Caption: Workflow for NMR-based structural elucidation.

Signaling Pathway Context
N-acyl amino acids, including N-palmitoyl amides, are a class of endogenous signaling lipids.

The diagram below illustrates a generalized signaling pathway where such molecules can be

involved.
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Caption: Generalized N-acyl amide signaling pathway.
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To cite this document: BenchChem. [Application Notes: Structural Elucidation of N-palmitoyl-
R-alaninol using NMR Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b129837#nmr-spectroscopy-for-n-palmitoyl-r-alaninol-
structural-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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